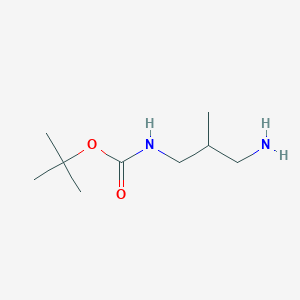

tert-Butyl (3-amino-2-methylpropyl)carbamate

Description

The exact mass of the compound tert-Butyl (3-amino-2-methylpropyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl (3-amino-2-methylpropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-amino-2-methylpropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-amino-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDMEFMUSKDHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659761 | |

| Record name | tert-Butyl (3-amino-2-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480452-05-9 | |

| Record name | tert-Butyl (3-amino-2-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-2-methyl-1,3-diaminopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (3-amino-2-methylpropyl)carbamate

CAS Number: 480452-05-9

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tert-butyl (3-amino-2-methylpropyl)carbamate, a versatile bifunctional molecule increasingly utilized in organic synthesis and medicinal chemistry. With its strategic placement of a methyl group and differentially protected amino functionalities, this compound serves as a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Introduction: A Versatile Building Block

tert-Butyl (3-amino-2-methylpropyl)carbamate, also known as N-Boc-2-methyl-1,3-propanediamine, is a synthetic intermediate that offers precise control over chemical reactions.[1] Its structure features a primary amine and a carbamate-protected primary amine, allowing for selective chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions, yet can be readily removed under mild acidic conditions, making it an ideal tool for multi-step synthetic pathways.[1] This differential reactivity is a cornerstone of its utility in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of tert-butyl (3-amino-2-methylpropyl)carbamate is essential for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 480452-05-9 | [2][3] |

| Molecular Formula | C₉H₂₀N₂O₂ | [3][4] |

| Molecular Weight | 188.27 g/mol | [3][4] |

| Appearance | Clear liquid | [4] |

| Purity | ≥ 96% (GC) | [4] |

| Storage Conditions | Store at 0-8°C | [4] |

Synthesis of tert-Butyl (3-amino-2-methylpropyl)carbamate

The synthesis of tert-butyl (3-amino-2-methylpropyl)carbamate generally involves the mono-Boc protection of 2-methyl-1,3-propanediamine. This method leverages a stoichiometric excess of the diamine to favor the formation of the mono-protected product.

General Synthetic Workflow

Caption: General workflow for the synthesis of tert-Butyl (3-amino-2-methylpropyl)carbamate.

Detailed Experimental Protocol

Materials:

-

2-methyl-1,3-propanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-methyl-1,3-propanediamine (an excess, typically 3-5 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).

-

Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane to the stirred diamine solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 12-18 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl (3-amino-2-methylpropyl)carbamate.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of tert-butyl (3-amino-2-methylpropyl)carbamate make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. The presence of a primary amine allows for a variety of chemical transformations, while the Boc-protected amine remains unreactive until its planned deprotection.

Key Synthetic Transformations

The free primary amine of tert-butyl (3-amino-2-methylpropyl)carbamate can undergo a range of reactions, including:

-

Acylation: Reaction with acyl chlorides or activated esters to form amides.

-

Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Caption: Key reactions involving the primary amine of the title compound.

This versatility allows for its incorporation as a linker or scaffold in a wide array of bioactive molecules. For instance, similar Boc-protected diamines are used in the synthesis of spermidine analogues and in Suzuki coupling reactions.[6] The carbamate group itself is a key structural motif in many approved drugs and is increasingly used in medicinal chemistry to modulate the biological and pharmacokinetic properties of drug candidates.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (3-amino-2-methylpropyl)carbamate. A comprehensive, specific safety data sheet (SDS) for CAS number 480452-05-9 should be consulted before use.[2][8] General safety guidelines for similar amino compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[2]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

Conclusion

tert-Butyl (3-amino-2-methylpropyl)carbamate (CAS 480452-05-9) is a valuable and versatile building block for researchers and scientists in organic synthesis and drug development. Its differentially protected amino groups allow for controlled and selective chemical transformations, making it an essential tool for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for its effective and responsible use in the laboratory.

References

-

The Versatility of N-Boc-2-methyl-1,3-diaminopropane in Organic Synthesis. (URL: [Link])

-

Material Safety Data Sheet. (URL: [Link])

-

tert-butyl N-(3-aminopropyl)-N-methylcarbamate. PubChem. (URL: [Link])

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. (URL: [Link])

-

1,3-Propanediamine, N-methyl-. NIST WebBook. (URL: [Link])

-

tert-butyl N-(2-amino-2-methylpropyl)carbamate. PubChem. (URL: [Link])

-

N-Methyl-1,3-propanediamine. PubChem. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. N-(tert-Butoxycarbonyl)-2-methyl-1,3-diaminopropane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 6. medkoo.com [medkoo.com]

- 7. 1-BOC-AMINO-2,2-DIMETHYL-1,3-PROPANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Physical Properties of tert-Butyl (3-amino-2-methylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of tert-butyl (3-amino-2-methylpropyl)carbamate (CAS RN: 480452-05-9). As a key bifunctional building block in medicinal chemistry and organic synthesis, a thorough understanding of its physical characteristics is paramount for its effective handling, reaction optimization, and integration into drug discovery workflows. This document consolidates available data on its structural and physicochemical properties, offers detailed experimental protocols for their determination, and provides insights into the scientific rationale behind these methodologies.

Introduction and Molecular Overview

tert-Butyl (3-amino-2-methylpropyl)carbamate is a carbamate-protected diamine that offers strategic advantages in the synthesis of complex molecules. The presence of a primary amine and a Boc-protected amine on a branched alkyl chain allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in the construction of pharmaceutical agents and other fine chemicals.[1] The methyl group at the 2-position of the propyl chain introduces chirality, which can be a critical consideration in stereoselective synthesis.

A precise understanding of the physical properties of this compound is essential for researchers. Properties such as solubility dictate the choice of reaction solvents and purification methods, while boiling point and density are crucial for safe handling and accurate measurements. This guide aims to provide a centralized resource for these properties, grounded in available data and established scientific principles.

Chemical Structure

Sources

tert-Butyl (3-amino-2-methylpropyl)carbamate chemical structure

An In-depth Technical Guide to tert-Butyl (3-amino-2-methylpropyl)carbamate: A Versatile Building Block in Modern Synthesis

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the precise and controlled assembly of molecular architectures is paramount. Bifunctional building blocks, which allow for the sequential introduction of different functionalities, are indispensable tools in this endeavor. Tert-butyl (3-amino-2-methylpropyl)carbamate emerges as a highly valuable, yet nuanced, intermediate. It provides a 1,3-diamine scaffold with one amine terminus masked by the ubiquitous tert-butyloxycarbonyl (Boc) protecting group. This strategic protection enables chemists to selectively functionalize the free primary amine before unmasking the second reactive site under mild acidic conditions. This guide offers a comprehensive exploration of this compound, from its fundamental chemical properties and synthesis to its strategic applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.

The Strategic Importance of Mono-Protected Diamines

The differential functionalization of symmetrical or near-symmetrical diamines presents a persistent challenge in organic synthesis.[1] The direct reaction of a diamine with an electrophile often leads to a statistical mixture of mono- and di-substituted products, necessitating tedious chromatographic separations and reducing the overall yield of the desired mono-functionalized intermediate.[2] The tert-butyloxycarbonyl (Boc) group is a preferred choice for amine protection due to its broad stability under basic, nucleophilic, and various other synthetic conditions, coupled with its clean and straightforward removal using mild acids.[3] Consequently, mono-Boc protected diamines like tert-butyl (3-amino-2-methylpropyl)carbamate are powerful synthons, serving as linchpins in the construction of complex molecules, including polyamine analogues, kinase inhibitors, and other pharmacologically active agents.[4]

Chemical Identity and Physicochemical Properties

The unambiguous identification and understanding of a compound's physical properties are critical for its successful application in the laboratory.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(3-amino-2-methylpropyl)carbamate | IUPAC Nomenclature Rules |

| Parent Diamine | 2-Methyl-1,3-propanediamine | [5] |

| CAS Number | 144222-22-0 (for the parent diamine) | Note: A specific CAS for the mono-Boc derivative can vary by supplier. |

| Molecular Formula | C9H20N2O2 | PubChem[6] |

| Molecular Weight | 188.27 g/mol | PubChem[6] |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid | General observation for similar compounds[4] |

| Solubility | Soluble in many organic solvents such as dichloromethane (DCM), methanol, and ethyl acetate. | General chemical principles |

Stability Profile

The utility of tert-butyl (3-amino-2-methylpropyl)carbamate is intrinsically linked to the stability of the Boc protecting group.

-

Acid Lability : The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to release the free amine, carbon dioxide, and isobutylene.[3] This dictates that acidic media must be avoided if the protecting group is to be retained.

-

Base and Nucleophile Stability : It is robust in the presence of most bases and nucleophiles, allowing for a wide range of chemical transformations on the free primary amine without premature deprotection.[3]

-

Thermal Stability : Prolonged exposure to high temperatures (typically above 85-90°C) can cause thermal decomposition of the Boc group.[3]

-

Storage : To ensure long-term integrity, the compound should be stored in a tightly sealed container under an inert atmosphere, refrigerated, and protected from moisture to prevent slow hydrolysis.[3][7]

Synthesis and Purification: A Targeted Approach

The synthesis of tert-butyl (3-amino-2-methylpropyl)carbamate hinges on the selective mono-protection of 2-methyl-1,3-propanediamine.

The Synthetic Rationale: Overcoming Statistical Reactivity

Directly reacting 2-methyl-1,3-propanediamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) would yield a mixture of starting material, the desired mono-Boc product, and the di-Boc byproduct.[2] A more elegant and efficient strategy involves the in situ mono-protonation of the diamine. By adding precisely one equivalent of acid, one of the two amino groups is converted into a non-nucleophilic ammonium salt. The remaining free amine is then able to react selectively with Boc₂O.[8][9] Using a reagent like chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol is a convenient method for generating a single equivalent of HCl in situ, avoiding the complexities of handling HCl gas.[1][8]

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for mono-Boc protection of diamines.[1][8]

-

Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous methanol (approx. 0.2 M relative to the diamine).

-

Diamine Addition : Add 2-methyl-1,3-propanediamine (1.0 eq) to the solvent.

-

Mono-protonation : Cool the solution to 0 °C using an ice bath. Add chlorotrimethylsilane (Me₃SiCl) (1.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Boc Protection : Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in anhydrous methanol dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring : Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup :

-

Remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with a nonpolar solvent like ethyl ether to remove any unreacted Boc₂O and other nonpolar impurities.

-

Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 4N NaOH) to deprotonate the ammonium salt and liberate the free amines.

-

Extract the product into an organic solvent such as dichloromethane (DCM) (3x volumes).

-

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, further purification can be achieved via column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the selective mono-Boc protection of 2-methyl-1,3-propanediamine.

Strategic Applications in Medicinal Chemistry

The primary value of tert-butyl (3-amino-2-methylpropyl)carbamate lies in its role as a versatile bifunctional linker.[4] The differential reactivity of its two termini—a nucleophilic primary amine and a latent amine masked by the Boc group—allows for a disciplined, stepwise synthetic strategy.

-

Functionalization of the Primary Amine : The exposed -NH₂ group is readily available for a host of standard organic transformations, including acylation, alkylation, reductive amination, and formation of ureas or sulfonamides.[4]

-

Deprotection : Following the initial reaction, the Boc group is selectively removed under mild acidic conditions, which typically do not affect other functional groups like esters or amides formed in the first step.

-

Functionalization of the Second Amine : The newly unveiled primary amine can then be subjected to a second, different chemical transformation, enabling the construction of complex, unsymmetrical molecules.

This paradigm is fundamental in creating linkers for various applications, from connecting pharmacophores in drug discovery to tethering molecules to solid supports.[4]

General Application Workflow

Caption: A generalized workflow illustrating the sequential functionalization enabled by the title compound.

Analytical Characterization

Confirming the structure and purity of the synthesized material is essential. The following spectroscopic signatures are expected for tert-butyl (3-amino-2-methylpropyl)carbamate.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | ~1.4 ppm (s, 9H) : Characteristic singlet for the nine equivalent protons of the tert-butyl group.~0.9 ppm (d, 3H) : Doublet for the methyl group protons.Multiplets for CH₂ and CH protons : Complex signals for the propyl backbone protons, typically between 1.5-3.2 ppm.Broad singlets for NH and NH₂ : Signals for the amine and carbamate protons, which may be broad and can exchange with D₂O. |

| ¹³C NMR | ~156 ppm : Carbamate carbonyl carbon (C=O).~79 ppm : Quaternary carbon of the tert-butyl group.~28.5 ppm : Methyl carbons of the tert-butyl group.Aliphatic signals : Peaks corresponding to the CH₃, CH₂, and CH carbons of the propyl backbone. |

| IR (Infrared) | 3400-3300 cm⁻¹ : N-H stretching vibrations of the primary amine.~3350 cm⁻¹ : N-H stretching of the carbamate.2970-2850 cm⁻¹ : C-H stretching of aliphatic groups.~1680-1700 cm⁻¹ : Strong C=O stretching of the carbamate group. |

| MS (Mass Spec) | Expected [M+H]⁺ : 189.16 |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed. While a specific Material Safety Data Sheet (MSDS) should always be consulted, general guidelines for similar Boc-protected diamines apply.

-

Hazards : Compounds of this class are often classified as causing skin and eye irritation or damage.[7][10] Inhalation may cause respiratory irritation.[7]

-

Handling :

-

Work in a well-ventilated area, preferably a chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][11]

-

Avoid contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.[11]

-

Avoid generating aerosols or dust.[11]

-

-

Storage : Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[3]

Conclusion

Tert-butyl (3-amino-2-methylpropyl)carbamate represents more than just a chemical intermediate; it is a strategic tool for synthetic chemists. Its architecture, combining a reactive primary amine with a robustly protected one, provides a reliable platform for the controlled, stepwise elaboration of complex molecular targets. By understanding its synthesis, stability, and reactivity profile, researchers in drug discovery and materials science can leverage this building block to accelerate their synthetic campaigns, enabling the efficient construction of novel and impactful molecules.

References

-

Mendoza-Espinosa, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available from: [Link]

-

Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available from: [Link]

-

Ha, H.-J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]

-

PubChem. tert-butyl N-(2-amino-2-methylpropyl)carbamate. Available from: [Link]

-

Pharmaffiliates. Tert-butyl (2-((3-oxobutyl)amino)ethyl)carbamate. Available from: [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate. Available from: [Link]

-

PubChem. tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

-

PubChem. tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate. Available from: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - NIST Chemistry WebBook. Available from: [Link]

-

PubChem. tert-butyl N-[(3-amino-2-methylphenyl)methyl]carbamate. Available from: [Link]

-

precisionFDA. tert-Butyl N-[(1R,2R,5S)-2-[[2-[(5-chloro-2-pyridinyl)amino]. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. Available from: [Link]

-

PubChem. 2-Methyl-1,3-propanediamine. Available from: [Link]

-

Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 28(33), 6767–6798. Available from: [Link]

-

PubMed. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Available from: [Link]

-

PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. Available from: [Link]

-

PubChem. tert-butyl N-(3-bromopropyl)carbamate. Available from: [Link]

- Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

Xi'an Modern Chemistry Research Institute. Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. Available from: [Link]

-

W. Robien, Inst. of Org. Chem., Univ. of Vienna. TERT.-BUTYL-N-(3-CYANOPROPYL)-CARBAMATE - Optional[13C NMR]. Available from: [Link]

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Available from: [Link]group-priorities-for-nomenclature/)

Sources

- 1. redalyc.org [redalyc.org]

- 2. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Methyl-1,3-propanediamine | C4H12N2 | CID 14499052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl N-(2-amino-2-methylpropyl)carbamate | C9H20N2O2 | CID 17909918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to tert-Butyl (3-amino-2-methylpropyl)carbamate: A Versatile Chiral Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of tert-butyl (3-amino-2-methylpropyl)carbamate, a chiral bifunctional molecule that has garnered significant interest as a versatile building block in medicinal chemistry and drug development. Its unique structural motif, featuring a primary amine and a carbamate-protected primary amine on a chiral 2-methylpropane backbone, offers a strategic tool for the synthesis of complex molecular architectures. This guide will detail the chemical properties, stereoselective synthesis, and diverse applications of its enantiopure forms, (R)- and (S)-tert-butyl (3-amino-2-methylpropyl)carbamate. We will delve into established experimental protocols for its synthesis and characterization, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Importance of Chiral Diamines in Medicinal Chemistry

Chiral diamines are privileged structural motifs found in a vast array of natural products and pharmaceuticals. Their ability to form key hydrogen bonds and coordinate to biological targets makes them indispensable components in the design of novel therapeutics. The strategic introduction of a methyl group on the propane backbone, as seen in tert-butyl (3-amino-2-methylpropyl)carbamate, imparts conformational rigidity and introduces a chiral center, which can be crucial for optimizing binding affinity and selectivity to biological targets. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective chemical transformations, making it an ideal building block for multi-step syntheses.

Physicochemical Properties and Structural Elucidation

The fundamental properties of tert-butyl (3-amino-2-methylpropyl)carbamate are summarized in the table below. The presence of both a free primary amine and a Boc-protected amine, along with a chiral center, dictates its chemical reactivity and physical characteristics.

| Property | Value |

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) |

| (S)-Enantiomer CAS | 2375250-88-5 |

| (R)-Enantiomer CAS | 1428552-81-1 |

Spectroscopic Characterization

While a dedicated high-resolution spectrum for this specific molecule is not publicly available, the expected NMR and mass spectrometry data can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), methylene protons adjacent to the nitrogen atoms, a methine proton at the chiral center, and the methyl group protons (a doublet). The protons of the NH₂ and NH-Boc groups will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl of the Boc group (~156 ppm), the quaternary and methyl carbons of the tert-butyl group, and the carbons of the 2-methylpropyl backbone.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion at m/z 189.16.

Synthesis of Enantiopure tert-Butyl (3-amino-2-methylpropyl)carbamate

The synthesis of enantiomerically pure tert-butyl (3-amino-2-methylpropyl)carbamate hinges on the availability of the chiral precursor, 2-methyl-1,3-propanediamine. A common strategy involves the stereoselective synthesis of this diamine followed by a regioselective mono-Boc protection.

Synthesis of the Chiral Precursor: 2-Methyl-1,2-propanediamine

A plausible synthetic route to the chiral diamine precursor starts from the commercially available 2-amino-2-methyl-1-propanol. This involves a catalytic amination process under hydrogen pressure.[1]

Caption: Synthesis of the 2-methyl-1,2-propanediamine precursor.

Regioselective Mono-Boc Protection

The selective protection of one of the two primary amino groups in 2-methyl-1,3-propanediamine is a critical step. A widely adopted and efficient method for the mono-Boc protection of diamines involves the use of di-tert-butyl dicarbonate (Boc₂O) under controlled conditions.[2] To favor mono-protection, the reaction is often carried out with an excess of the diamine or by slow addition of the Boc anhydride.[2]

Experimental Protocol: Mono-Boc Protection of 2-Methyl-1,3-propanediamine

-

Dissolution: Dissolve 2-methyl-1,3-propanediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 eq) in the same solvent to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (to remove unreacted diamine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired mono-Boc protected product.

Caption: General workflow for mono-Boc protection.

Applications in Drug Discovery and Organic Synthesis

tert-Butyl (3-amino-2-methylpropyl)carbamate is a valuable building block due to the orthogonal reactivity of its two amino groups. The free primary amine can undergo a variety of chemical transformations while the Boc-protected amine remains unreactive until deprotection under acidic conditions.

Role as a Chiral Linker

Bifunctional molecules like this are frequently employed as linkers in the development of more complex bioactive molecules.[3] The defined stereochemistry and the 3-carbon spacer with a methyl group can provide optimal positioning of pharmacophores for interaction with biological targets. One prominent application is in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[4]

Synthesis of Polyamines and Analogues

The 1,3-diaminopropane scaffold is a key structural element in natural polyamines such as spermidine and spermine, which are essential for cell growth. Derivatives of these polyamines are investigated as potential therapeutic agents, particularly in oncology.[3] tert-Butyl (3-amino-2-methylpropyl)carbamate serves as a chiral starting material for the synthesis of novel polyamine analogues with potentially enhanced biological activity and specificity.

Elaboration of the Free Amino Group

The nucleophilic primary amine can be readily functionalized through various reactions, including:

-

Acylation: Reaction with acyl chlorides or activated esters to form amides, a common transformation in peptide and peptidomimetic synthesis.[3]

-

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides, a functional group present in many marketed drugs.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Caption: Versatile reactions of the primary amine.

Handling, Storage, and Safety

Safety Precautions

Boc-protected diamines are generally considered to be skin and eye irritants.[5][6] The free amino group can be corrosive. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Storage and Stability

The Boc protecting group is sensitive to acidic conditions and elevated temperatures.[7] To ensure long-term stability and prevent degradation, tert-butyl (3-amino-2-methylpropyl)carbamate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[7] It should be protected from light and moisture.[7]

Conclusion

tert-Butyl (3-amino-2-methylpropyl)carbamate, in its enantiopure forms, represents a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a chiral center, a bifunctional diamine scaffold, and an orthogonal protecting group strategy allows for the streamlined synthesis of complex and stereochemically defined molecules. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, will empower researchers to fully leverage the potential of this important synthetic intermediate in the quest for novel therapeutics.

References

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

-

Chen, K., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(2-amino-2-methylpropyl)carbamate. Retrieved from [Link]

-

Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. Retrieved from [Link]

-

Pittelkow, M., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(3-amino-2,2-dimethylpropyl)carbamate (C10H22N2O2). Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

MDPI. (2022, June 28). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]

- Google Patents. (n.d.). CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.

-

Wang, Y., et al. (n.d.). Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. Retrieved from [Link]

-

Zeng, F., et al. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Retrieved from [Link]

Sources

- 1. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis Precursors of tert-Butyl (3-amino-2-methylpropyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for preparing tert-Butyl (3-amino-2-methylpropyl)carbamate. This compound, also known as N-Boc-2-methyl-1,3-propanediamine, is a crucial building block in modern organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its value lies in the strategic placement of a tert-butoxycarbonyl (Boc) protecting group on one of the two primary amines, allowing for selective functionalization of the free amine. This guide delves into the core synthetic strategy, the rationale behind precursor selection, a detailed experimental protocol, and the critical parameters that govern the reaction's success. The content is tailored for researchers, chemists, and process development professionals who require a deep, practical understanding of this synthesis.

Introduction: The Strategic Importance of a Differentially Protected Diamine

In the intricate field of molecular construction, protected diamines serve as invaluable tools, offering chemists precise control over synthetic pathways.[1][2] Tert-Butyl (3-amino-2-methylpropyl)carbamate (Figure 1) is a premier example of such a building block. Its structure features a 1,3-diaminopropane backbone with a methyl group at the C2 position and, most critically, a Boc group masking one of the primary amines.

Figure 1. Structure of tert-Butyl (3-amino-2-methylpropyl)carbamate Synonyms: N-Boc-2-methyl-1,3-diaminopropane, N-(3-Amino-2-methylpropyl)carbamic acid tert-butyl ester

This differential protection is the cornerstone of its utility.[1] The Boc group is stable under a wide range of nucleophilic and basic conditions, effectively shielding the protected amine. This allows for selective chemical transformations to be performed on the free primary amine or other parts of the molecule.[1][3] Subsequently, the Boc group can be readily removed under mild acidic conditions, revealing the second primary amine for further functionalization. This strategic handle makes it an indispensable intermediate in the synthesis of complex molecules where precise control of nitrogen reactivity is paramount.[1]

Core Synthetic Strategy: Selective Mono-N-Boc Protection

The most direct and widely adopted strategy for synthesizing tert-Butyl (3-amino-2-methylpropyl)carbamate is the selective mono-N-protection of its parent diamine, 2-methyl-1,3-propanediamine. The primary challenge in this approach is achieving high selectivity for the mono-protected product while minimizing the formation of the di-protected byproduct and unreacted starting material.

This is typically achieved by carefully controlling the stoichiometry of the reactants. By using a significant excess of the diamine relative to the Boc-protection agent, the statistical probability of a single diamine molecule reacting with two molecules of the protecting agent is greatly reduced.[4]

Sources

A Technical Guide to tert-Butyl (3-amino-2-methylpropyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary:

This guide provides a comprehensive technical overview of tert-butyl (3-amino-2-methylpropyl)carbamate, a bifunctional organic building block of significant interest to researchers in medicinal chemistry and drug development. The molecule's structure, featuring a reactive primary amine and a stable, yet readily cleavable, tert-butyloxycarbonyl (Boc)-protected amine, offers strategic advantages in multistep organic synthesis. We will delve into its chemical properties, the fundamental principles of the Boc protecting group, detailed protocols for its synthesis and subsequent chemical transformations, and its applications as a versatile linker in the construction of complex molecular architectures.

Chemical Identity and Properties

tert-Butyl (3-amino-2-methylpropyl)carbamate is a key synthetic intermediate. Its utility stems from the differential reactivity of its two amino groups, which allows for sequential and controlled chemical modifications.

| Property | Value |

| IUPAC Name | tert-butyl N-(3-amino-2-methylpropyl)carbamate |

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol [1] |

| CAS Number | 25088-59-5 (May vary based on stereochemistry) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in most common organic solvents (DCM, Ethyl Acetate, Methanol) |

Chemical Structure:

(Note: Image is a representation. The definitive structure is defined by the IUPAC name.)

(Note: Image is a representation. The definitive structure is defined by the IUPAC name.)

The Chemistry of the tert-Butyloxycarbonyl (Boc) Protecting Group

The functionality of tert-butyl (3-amino-2-methylpropyl)carbamate is fundamentally linked to the properties of the Boc protecting group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of conditions and its facile, clean removal under specific acidic conditions.[2]

2.1. Boc Protection

The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O). The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[3] While the reaction can proceed without a base, bases like 4-dimethylaminopyridine (DMAP) can be used to accelerate the process, especially for less nucleophilic amines.[2][4]

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

2.3. Orthogonality

In complex syntheses, multiple protecting groups are often required. An "orthogonal" strategy is one where each type of protecting group can be removed under specific conditions without affecting the others. The acid-labile Boc group is orthogonal to base-labile groups (e.g., Fmoc) and groups removed by hydrogenolysis (e.g., Cbz), making it a cornerstone of modern peptide and medicinal chemistry. [5]

Synthesis and Purification Protocol

The synthesis of tert-butyl (3-amino-2-methylpropyl)carbamate is achieved through the selective mono-protection of 2-methyl-1,3-propanediamine. The key to achieving mono-protection over di-protection is to use a large excess of the starting diamine, which statistically favors the reaction of Boc₂O with only one of the two amino groups on a given molecule.

3.1. Experimental Protocol: Mono-Boc Protection

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1,3-propanediamine (5.0 equivalents) and dissolve in dichloromethane (DCM, approx. 0.2 M relative to the limiting reagent). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in a minimal amount of DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours using an addition funnel.

-

Causality Insight: Slow addition is crucial to maintain a low concentration of the Boc₂O, further minimizing the risk of di-substitution.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of Boc₂O and the formation of the product.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess diamine. Re-dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure tert-butyl (3-amino-2-methylpropyl)carbamate.

Caption: Experimental workflow for the synthesis of the title compound.

Applications in Synthetic Chemistry

The primary application of this reagent is as a bifunctional linker. The free primary amine can undergo a variety of chemical transformations while the Boc-protected amine remains inert. Following the desired modification, the Boc group can be removed to reveal a second primary amine for further functionalization.

4.1. Protocol: Amide Coupling

This protocol describes the reaction of the free amine with an acyl chloride to form an amide bond, a fundamental transformation in drug development.

-

Setup: Dissolve tert-butyl (3-amino-2-methylpropyl)carbamate (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in DCM in a round-bottom flask at 0 °C.

-

Reagent Addition: Add a solution of the desired acyl chloride (R-COCl, 1.05 equivalents) in DCM dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate to yield the acylated product, which can be used directly in the next step or purified if necessary.

4.2. Sequential Deprotection and Further Functionalization

The product from the amide coupling can then be subjected to the acidic deprotection conditions described in Section 2.2. This unmasks the second amine, which is now available for reactions such as reductive amination, sulfonamide formation, or another amide coupling, enabling the construction of complex molecules.

Caption: Logical workflow for sequential functionalization.

Conclusion

tert-Butyl (3-amino-2-methylpropyl)carbamate is a powerful and versatile building block for researchers and scientists. Its value lies in the robust and well-understood chemistry of the Boc protecting group, which enables the controlled, sequential modification of a 1,3-diamine scaffold. This capability is essential for synthesizing libraries of compounds for structure-activity relationship (SAR) studies, for developing novel linkers in targeted therapies, and for constructing complex lead candidates in drug discovery programs.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group.

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O).

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

-

Kurella, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports.

-

Adding Boc Group Mechanism | Organic Chemistry. (2021).

-

Organic Chemistry Portal. Boc-Protected Amino Groups.

-

J&K Scientific LLC. BOC Protection and Deprotection.

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

-

Fisher Scientific. Amine Protection / Deprotection.

-

BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

-

PubChem. tert-butyl N-[(3-amino-2-methylphenyl)methyl]carbamate.

-

Sigma-Aldrich. tert-Butyl (3-amino-2-hydroxypropyl)carbamate.

-

Guidechem. tert-butyl N-[3-amino-2-methyl-2-(1,3-thiazol-2-yl)propyl]carbamate.

-

Chen, K., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research.

-

ChemicalBook. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis.

-

NIST. tert-Butyl carbamate.

-

PubChem. tert-butyl N-(2-amino-2-methylpropyl)carbamate.

Sources

- 1. tert-butyl N-(2-amino-2-methylpropyl)carbamate | C9H20N2O2 | CID 17909918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

A Comprehensive Technical Guide to the Solubility of tert-Butyl (3-amino-2-methylpropyl)carbamate

Abstract

tert-Butyl (3-amino-2-methylpropyl)carbamate is a key bifunctional building block in modern medicinal chemistry and process development. Its unique structure, featuring a sterically hindered primary amine and a Boc-protected primary amine, offers a valuable scaffold for creating complex molecular architectures. A thorough understanding of its solubility is paramount for its effective utilization in synthesis, purification, and formulation. This guide provides an in-depth analysis of the solubility profile of tert-Butyl (3-amino-2-methylpropyl)carbamate, grounded in fundamental chemical principles. We will explore its predicted solubility in a range of solvent systems, detail robust experimental protocols for both qualitative and quantitative solubility determination, and discuss the critical factors that influence its behavior in solution. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to streamline workflows and maximize success when working with this versatile intermediate.

Introduction and Molecular Overview

In the landscape of pharmaceutical synthesis, diamine synthons are indispensable tools. tert-Butyl (3-amino-2-methylpropyl)carbamate emerges as a particularly useful intermediate due to its differentiated reactivity. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for one amine, allowing for selective functionalization of the free primary amine.[1] This structural motif is crucial for the construction of various pharmacophores and linker technologies.

The successful application of this compound in any laboratory or manufacturing process begins with a fundamental property: its solubility. Solubility dictates the choice of reaction media, dictates the feasibility of purification strategies like crystallization and extraction, and impacts formulation for preclinical studies. This guide bridges the gap between theoretical prediction and practical application, providing the necessary framework to confidently handle this molecule.

Molecular Structure:

-

IUPAC Name: tert-butyl N-(3-amino-2-methylpropyl)carbamate

-

Molecular Formula: C₉H₂₀N₂O₂

-

Molecular Weight: 188.27 g/mol [2]

The structure incorporates distinct regions that govern its solubility:

-

A nonpolar tert-Butyl group and alkyl backbone: These contribute to lipophilicity and favor solubility in nonpolar organic solvents.[1]

-

A polar carbamate linkage: This moiety can participate in hydrogen bonding as an acceptor.[1]

-

A free primary amine: This polar, basic group is a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents and enabling dramatic solubility changes in response to pH.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | The combination of the polar carbamate and amine groups with the nonpolar alkyl structure allows for effective solvation. These are common solvents for reactions involving Boc-protected amines.[1][5] |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These highly polar solvents are excellent at solvating a wide range of organic molecules, including those with multiple polar functional groups. | |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High | The primary amine and carbamate group can engage in hydrogen bonding with the solvent, promoting dissolution. |

| Water | Low to Sparingly Soluble | While the primary amine imparts some water solubility, the lipophilic character of the Boc group and the C4 alkyl chain limits miscibility. | |

| Nonpolar | Hexane, Toluene | Low to Moderate | The alkyl backbone and tert-butyl group provide some affinity for nonpolar solvents, but the polar amine and carbamate functionalities limit high solubility. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Very High | The basic primary amine is protonated to form a highly polar and water-soluble ammonium salt, a critical property exploited in purification.[6] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Low | In basic solution, the amine remains in its neutral, less polar free-base form, resulting in solubility similar to that in pure water.[6] |

Experimental Protocols for Solubility Determination

To move from prediction to practice, rigorous experimental validation is necessary. The following protocols are presented as self-validating systems, designed to produce reliable and reproducible data.

Protocol for Rapid Qualitative Solubility Assessment

Expertise & Rationale: This method is a rapid, low-material-consumption screening technique. It is the foundational step in process development, allowing a scientist to quickly identify suitable solvents for reactions, extractions, or initial crystallization trials with minimal investment of time and material.[7]

Step-by-Step Methodology:

-

Preparation: Dispense approximately 10-20 mg of tert-Butyl (3-amino-2-methylpropyl)carbamate into a series of clean, dry vials or small test tubes.

-

Solvent Addition: To each vial, add the chosen solvent (e.g., water, DCM, hexane) in 0.5 mL increments.

-

Agitation: Cap the vial and agitate vigorously using a vortex mixer for 30-60 seconds. This ensures intimate contact between the solute and solvent.

-

Observation: Allow any undissolved solid to settle and visually inspect the mixture against a contrasting background.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Documentation: Record the observations for each solvent system.

Caption: Workflow for Qualitative Solubility Assessment.

Protocol for Quantitative Shake-Flask Solubility Measurement

Expertise & Rationale: This is the industry-standard "gold standard" method for obtaining precise solubility values (e.g., in mg/mL or mol/L).[8] Accurate data is non-negotiable for tasks such as designing scalable crystallizations, preparing solutions for biological assays, and developing robust formulations. The key to this protocol's trustworthiness is ensuring the system reaches thermodynamic equilibrium.

Step-by-Step Methodology:

-

Establishment of Saturated Solution: Add an excess amount of tert-Butyl (3-amino-2-methylpropyl)carbamate to a known volume of the solvent in a sealed vessel (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or stir plate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to stand at the same constant temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the sample to pellet the solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is critical to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter).

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Concentration Analysis: Quantify the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.[8]

-

Calculation: Calculate the original solubility by accounting for the dilution factor. The experiment should be repeated at least in triplicate to ensure statistical validity.

Critical Factors Influencing Solubility

The Impact of pH

The single most influential factor on the aqueous solubility of tert-Butyl (3-amino-2-methylpropyl)carbamate is pH. The free primary amine (a weak base) exists in equilibrium with its protonated, conjugate acid form (an ammonium cation).

This equilibrium is the cornerstone of its purification via liquid-liquid extraction. An organic solution of the compound can be washed with an aqueous basic solution to remove acidic impurities. Subsequently, washing the organic layer with aqueous acid will extract the desired compound into the aqueous phase as its highly soluble salt, leaving non-basic organic impurities behind. The pH of the aqueous layer can then be raised to regenerate the free-base form, which can be extracted back into an organic solvent.

Caption: pH-Dependent Solubility Equilibrium.

The Role of Temperature

For most solid organic compounds, solubility increases with temperature.[8] This principle is fundamental to purification by crystallization. A saturated solution is prepared in a suitable solvent at an elevated temperature, and upon cooling, the solubility decreases, forcing the compound to crystallize out of the solution, ideally leaving impurities behind in the mother liquor. The selection of an appropriate solvent is one where the compound has high solubility at high temperatures but low solubility at room temperature or below.

Conclusion

tert-Butyl (3-amino-2-methylpropyl)carbamate is a valuable synthetic intermediate whose utility is deeply intertwined with its solubility characteristics. Its amphiphilic nature—possessing both lipophilic and polar functionalities—provides a versatile solubility profile. It is highly soluble in a broad range of polar organic solvents, moderately soluble in nonpolar solvents, and exhibits pronounced pH-dependent solubility in aqueous media. This tunable solubility is not a limitation but a strategic advantage, enabling straightforward purification by acid-base extraction and crystallization. By leveraging the principles and protocols outlined in this guide, researchers and developers can effectively control the behavior of this compound, facilitating more efficient, scalable, and successful synthetic outcomes.

References

- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. How to determine the solubility of a substance in an organic solvent? ResearchGate.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.

- Benchchem. tert-Butyl [3-(dimethylamino)propyl]carbamate|CAS 216659-47-1. Benchchem.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Khan Academy. Solubility of organic compounds (video). Khan Academy.

- PubChem. tert-butyl N-(2-amino-2-methylpropyl)carbamate. PubChem.

- ChemicalBook. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis. ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-butyl N-(2-amino-2-methylpropyl)carbamate | C9H20N2O2 | CID 17909918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

Stability of tert-Butyl (3-amino-2-methylpropyl)carbamate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry. Its widespread use stems from its ability to mask the reactivity of amine functionalities under a variety of synthetic conditions, while being readily cleavable under specific acidic protocols.[1] This technical guide provides an in-depth analysis of the stability of tert-Butyl (3-amino-2-methylpropyl)carbamate under acidic conditions. As a Senior Application Scientist, this document synthesizes fundamental mechanistic principles with practical, field-proven insights to offer a comprehensive resource for researchers navigating the complexities of Boc-group manipulation.

The selective deprotection of a single amine in a diamine, such as in tert-Butyl (3-amino-2-methylpropyl)carbamate, presents unique challenges that necessitate a thorough understanding of the underlying reaction kinetics and potential side reactions. This guide will delve into the mechanistic intricacies of acid-catalyzed Boc cleavage, explore the critical process parameters that govern its stability, and provide robust experimental protocols for both assessing stability and executing controlled deprotection.

I. The Chemistry of the Boc Protecting Group: A Foundation of Stability and Lability

The utility of the Boc group lies in its pronounced stability towards a broad range of reagents and conditions, including basic and nucleophilic environments, yet its predictable lability in the presence of acid.[1] This orthogonality is fundamental to its application in complex, multi-step syntheses.

The Mechanism of Acid-Catalyzed Cleavage

The acid-catalyzed deprotection of a Boc-protected amine is a well-established carbamate hydrolysis.[2] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by an acid.[3] This initial protonation event is crucial as it enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.

The reaction then proceeds through the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[4] The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide.[3] The liberated amine is subsequently protonated by the acid in the reaction medium, typically yielding an amine salt as the final product.[3]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

The Critical Role of the tert-Butyl Cation

A key feature of the Boc deprotection mechanism is the formation of the relatively stable tertiary tert-butyl carbocation. While this stability facilitates the cleavage of the Boc group, the carbocation is also a potent electrophile that can engage in undesirable side reactions.[5] The most common side reaction is the alkylation of nucleophilic residues within the substrate or other components of the reaction mixture. For molecules with susceptible functionalities, such as electron-rich aromatic rings or sulfur-containing groups, this can lead to the formation of significant impurities. To mitigate this, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[5]

II. Factors Influencing the Stability of tert-Butyl (3-amino-2-methylpropyl)carbamate

The stability of the Boc group in tert-Butyl (3-amino-2-methylpropyl)carbamate under acidic conditions is not absolute and is influenced by a confluence of factors. A nuanced understanding of these parameters is critical for achieving selective and efficient deprotection.

Acid Strength and Concentration

The choice of acid and its concentration are paramount in controlling the rate of Boc cleavage. Strong acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are commonly employed for efficient deprotection.[2]

Recent kinetic studies have revealed that the deprotection of Boc-protected amines can exhibit a second-order dependence on the concentration of HCl.[5][6] This suggests a more complex mechanism than a simple A1-type cleavage, possibly involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair.[5] This finding has significant practical implications, as it indicates that seemingly small changes in acid concentration can have a dramatic impact on the reaction rate.

Conversely, the use of a large excess of TFA can lead to an inverse kinetic dependence on the trifluoroacetate concentration.[5] This highlights the importance of optimizing the stoichiometry of the acid for a given substrate and desired reaction outcome.

Temperature and Reaction Time

As with most chemical reactions, temperature plays a crucial role in the rate of Boc deprotection. Reactions are typically conducted at room temperature, but for more resistant Boc groups or when milder acids are used, elevated temperatures may be necessary.[2] However, it is important to note that higher temperatures can also accelerate potential side reactions. Careful monitoring of the reaction progress is therefore essential to determine the optimal balance between efficient deprotection and impurity formation.

Solvent Effects

The choice of solvent can influence the stability of the Boc group by affecting the solubility of the substrate and the reagents, as well as by modulating the acidity of the medium. Common solvents for Boc deprotection include dichloromethane (DCM), dioxane, and methanol.[2] For tert-Butyl (3-amino-2-methylpropyl)carbamate, which possesses a free amino group, the choice of solvent will also impact the protonation state of this group, which in turn could influence the stability of the Boc-protected amine.

III. Experimental Protocols for Stability Assessment and Deprotection

The following protocols are provided as a starting point for researchers working with tert-Butyl (3-amino-2-methylpropyl)carbamate and are intended to be adapted and optimized for specific applications.

Protocol for Assessing the Stability of tert-Butyl (3-amino-2-methylpropyl)carbamate

This protocol outlines a general procedure for evaluating the stability of the target compound under various acidic conditions.

Materials:

-

tert-Butyl (3-amino-2-methylpropyl)carbamate

-

Selected acid (e.g., HCl in dioxane, TFA)

-

Anhydrous solvent (e.g., Dichloromethane, Dioxane)

-

Internal standard (for quantitative analysis)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Analytical instruments (e.g., HPLC, LC-MS, NMR)

Procedure:

-

Prepare stock solutions of tert-Butyl (3-amino-2-methylpropyl)carbamate and the internal standard in the chosen anhydrous solvent.

-

In a series of reaction vessels, add a known amount of the substrate stock solution and the internal standard.

-

Initiate the reaction by adding a predetermined concentration of the acidic reagent at a controlled temperature.

-

At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench it with a cold quenching solution.

-

Extract the quenched sample with a suitable organic solvent.

-

Analyze the organic extract by HPLC or LC-MS to quantify the remaining starting material and the formation of the deprotected product.

-

Confirm the identity of the product and any major byproducts by NMR and mass spectrometry.

Data Analysis:

Plot the concentration of tert-Butyl (3-amino-2-methylpropyl)carbamate as a function of time for each acidic condition. This will allow for the determination of the rate of degradation and the half-life of the compound under the tested conditions.

Protocol for the Controlled Deprotection of tert-Butyl (3-amino-2-methylpropyl)carbamate

This protocol provides a general method for the removal of the Boc group.

Materials:

-

tert-Butyl (3-amino-2-methylpropyl)carbamate

-

Acidic reagent (e.g., 4M HCl in dioxane or 20-50% TFA in DCM)

-

Anhydrous Dichloromethane (DCM) or Dioxane

-

Scavenger (optional, e.g., anisole)

-

Inert gas (e.g., Nitrogen or Argon)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve tert-Butyl (3-amino-2-methylpropyl)carbamate in the chosen anhydrous solvent under an inert atmosphere.

-

If a scavenger is to be used, add it to the solution.

-

Cool the solution in an ice bath.

-

Slowly add the acidic reagent to the stirred solution. An exotherm and gas evolution (CO2) may be observed.

-

Allow the reaction to warm to room temperature and stir for the desired amount of time, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt can be used directly or neutralized with a base to obtain the free diamine.

Caption: General workflow for Boc deprotection.

IV. Data Presentation and Interpretation

For a systematic study of the stability of tert-Butyl (3-amino-2-methylpropyl)carbamate, the results should be tabulated for clear comparison.

Table 1: Stability of tert-Butyl (3-amino-2-methylpropyl)carbamate under Various Acidic Conditions

| Entry | Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | % Degradation |

| 1 | 1M HCl | 1 eq | Dioxane | 25 | 1 | |

| 2 | 4M HCl | 1 eq | Dioxane | 25 | 1 | |

| 3 | TFA | 10% (v/v) | DCM | 25 | 1 | |

| 4 | TFA | 50% (v/v) | DCM | 25 | 1 | |

| 5 | Acetic Acid | 50% (v/v) | Water | 50 | 24 |

Note: The values in this table are illustrative and should be determined experimentally.

V. Conclusion

The stability of tert-Butyl (3-amino-2-methylpropyl)carbamate under acidic conditions is a critical parameter that dictates its successful application in synthetic chemistry and drug development. A thorough understanding of the mechanism of Boc deprotection, coupled with a systematic evaluation of the influence of acid strength, concentration, temperature, and solvent, is essential for developing robust and reproducible protocols. By carefully controlling these parameters and considering the use of scavengers to mitigate side reactions, researchers can effectively harness the unique properties of the Boc protecting group to achieve their synthetic goals.

VI. References

-

BenchChem. (2025). The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide. BenchChem.

-

Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.

-

BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.

-

Scribd. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Scribd.

-

BenchChem. (2025). Technical Support Center: Preventing Side Reactions During Boc Deprotection. BenchChem.

-

ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate.

-

PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress.

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.

-

Hebei Boze Chemical Co., Ltd. (n.d.). tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd.

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.

-

BenchChem. (2025). Stability of the Boc Protecting Group: A Comparative Guide for Researchers. BenchChem.

-

BenchChem. (n.d.). tert-Butyl [3-(dimethylamino)propyl]carbamate|CAS 216659-47-1. BenchChem.

-

PubChem. (n.d.). tert-butyl N-(2-amino-2-methylpropyl)carbamate. PubChem.

-

PubChem. (n.d.). tert-butyl N-[(3-amino-2-methylphenyl)methyl]carbamate. PubChem.

-

ChemicalBook. (2025). tert-Butyl 3-bromopropylcarbamate. ChemicalBook.

Sources

- 1. tert-butyl N-[(3-amino-2-methylphenyl)methyl]carbamate | C13H20N2O2 | CID 22170260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]